(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its benzyloxy group and its specific stereochemistry, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Starting Materials: The synthesis may start with a suitable precursor such as a pyran derivative.
Reaction Conditions:
Stereochemistry Control: The stereochemistry of the compound can be controlled using chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction may yield benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,6R)-6-(Methoxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3R,6R)-6-(Ethoxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Eigenschaften
CAS-Nummer |
76404-30-3 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(2S,3R,6R)-2-methyl-6-phenylmethoxy-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C13H16O3/c1-10-12(14)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12+,13+/m0/s1 |
InChI-Schlüssel |
ATULGSKPHOMODJ-CYZMBNFOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C=C[C@@H](O1)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC1C(C=CC(O1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.